molecular formula C26H37N5O5S B8095270 (S,R,S)-Ahpc-peg1-NH2

(S,R,S)-Ahpc-peg1-NH2

Cat. No.: B8095270
M. Wt: 531.7 g/mol
InChI Key: PSFPAHIYWIEFHI-ZRCGQRJVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,R,S)-Ahpc-peg1-NH2 involves multiple steps, starting with the preparation of the core pyrrolidine structure. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves automated synthesis platforms to ensure high purity and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and ensuring reproducibility .

Chemical Reactions Analysis

Types of Reactions

(S,R,S)-Ahpc-peg1-NH2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are typically derivatives of this compound with various functional groups attached, depending on the specific application in PROTAC synthesis .

Scientific Research Applications

(S,R,S)-Ahpc-peg1-NH2 is widely used in scientific research, particularly in the development of PROTACs. These chimeric molecules are designed to target and degrade specific proteins within cells, offering a novel approach to drug discovery and development. Applications include:

Mechanism of Action

The mechanism of action of (S,R,S)-Ahpc-peg1-NH2 involves its role as a linker in PROTACs. These molecules recruit the target protein and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG chain enhances solubility and bioavailability, while the VHL-recruiting ligand ensures specific binding to the E3 ligase .

Comparison with Similar Compounds

Similar Compounds

  • (S,R,S)-Ahpc-peg2-NH2
  • (S,R,S)-Ahpc-peg3-NH2
  • (S,R,S)-Ahpc-peg4-NH2
  • Pomalidomide-PEG1-NH2

Uniqueness

(S,R,S)-Ahpc-peg1-NH2 is unique due to its specific PEG chain length and the presence of the VHL-recruiting ligand, which provides optimal properties for PROTAC synthesis. The variation in PEG chain length among similar compounds allows for fine-tuning of the physical and chemical properties of the resulting PROTACs .

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-(2-aminoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N5O5S/c1-16-22(37-15-29-16)18-7-5-17(6-8-18)12-28-24(34)20-11-19(32)13-31(20)25(35)23(26(2,3)4)30-21(33)14-36-10-9-27/h5-8,15,19-20,23,32H,9-14,27H2,1-4H3,(H,28,34)(H,30,33)/t19-,20+,23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFPAHIYWIEFHI-ZRCGQRJVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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